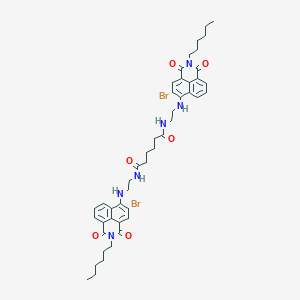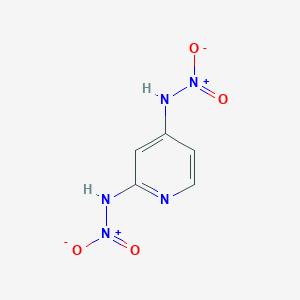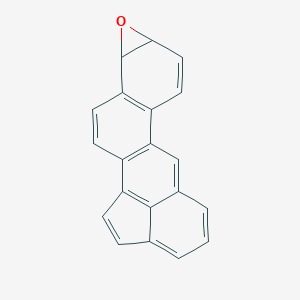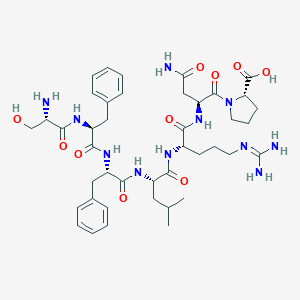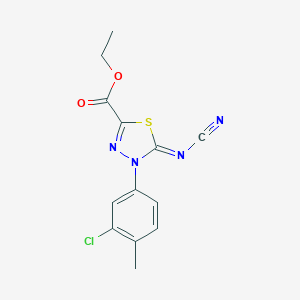
2-エチニル-4,5-ジフルオロアニリン
概要
説明
2-Ethynyl-4,5-difluoroaniline is a derivative of aniline, characterized by the presence of ethynyl and difluoro substituents on the benzene ringAnilines are a well-known class of compounds in organic chemistry, often serving as precursors to numerous pharmaceuticals, agrochemicals, and materials.
科学的研究の応用
2-Ethynyl-4,5-difluoroaniline has significant potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of materials with specific properties, such as polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-4,5-difluoroaniline typically involves the following steps:
Fluorination: The initial step involves the fluorination of 2,4,5-trichloronitrobenzene using a fluorinating agent in the presence of a solid-liquid phase interface.
Hydrogenation: The intermediate 2,4-difluoro-5-chloronitrobenzene is then subjected to hydrogenation with hydrogen in the presence of a hydrogenation catalyst to form 2,4-difluoroaniline.
Ethynylation: The final step involves the ethynylation of 2,4-difluoroaniline to yield 2-Ethynyl-4,5-difluoroaniline.
Industrial Production Methods: Industrial production of 2-Ethynyl-4,5-difluoroaniline follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous-flow reactors and phase transfer catalysis are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 2-Ethynyl-4,5-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ethynyl and difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Halogenation reagents such as bromine or chlorine, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated derivatives .
作用機序
The mechanism of action for 2-Ethynyl-4,5-difluoroaniline and its derivatives typically involves catalytic processes that enable the construction of complex structures. For instance, a palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides has been developed to synthesize 4-halo-2-aminoquinolines. The molecular targets and pathways involved depend on the specific derivative and its intended application.
類似化合物との比較
2,4-Difluoroaniline: Lacks the ethynyl group, making it less reactive in certain synthetic applications.
3,5-Difluoroaniline: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Ethynylaniline:
Uniqueness: 2-Ethynyl-4,5-difluoroaniline is unique due to the combination of ethynyl and difluoro substituents, which confer distinct reactivity and versatility in synthetic applications. This makes it a valuable compound in the development of new materials and pharmaceuticals.
特性
IUPAC Name |
2-ethynyl-4,5-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-2-5-3-6(9)7(10)4-8(5)11/h1,3-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQYKYKVMWBRQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567365 | |
| Record name | 2-Ethynyl-4,5-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143101-25-1 | |
| Record name | 2-Ethynyl-4,5-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





